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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structure elucidation of

Didesmethyl Chlorpheniramine Maleate Salt, a primary metabolite of the first-generation

antihistamine, chlorpheniramine. This document outlines the key chemical properties,

metabolic pathway, and a plausible synthetic route for this compound. Due to the limited

availability of public domain experimental data, this guide combines established information

with predicted spectroscopic and physical properties to serve as a valuable resource for

researchers. All quantitative data is summarized in structured tables, and key processes are

visualized using diagrams.

Introduction
Didesmethyl Chlorpheniramine is the final demethylated metabolite of Chlorpheniramine, an

antihistamine widely used for the relief of allergy symptoms. The metabolic process, primarily

mediated by cytochrome P450 enzymes, involves the sequential removal of the two methyl

groups from the tertiary amine of chlorpheniramine. As a significant metabolite, understanding

the structure and properties of Didesmethyl Chlorpheniramine is crucial for comprehensive
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pharmacokinetic and pharmacodynamic studies of the parent drug. This guide details the

necessary steps and data for its structural confirmation.

Chemical and Physical Properties
Didesmethyl Chlorpheniramine Maleate Salt is the maleate salt form of 3-(4-chlorophenyl)-3-

(pyridin-2-yl)propan-1-amine. The salt formation enhances the stability and solubility of the

primary amine.

Property Value Source

Chemical Formula C₁₈H₁₉ClN₂O₄ [1][2]

Molecular Weight 362.81 g/mol [2]

CAS Number 23052-94-0 [1][2]

IUPAC Name

(Z)-but-2-enedioic acid;3-(4-

chlorophenyl)-3-pyridin-2-

ylpropan-1-amine

[1]

Physical Form
Predicted: White to off-white

solid
N/A

Melting Point

Not publicly available. For

comparison, Desmethyl

Chlorpheniramine Maleate Salt

has a melting point of 121-123

°C.

N/A

Solubility
Predicted: Soluble in water

and methanol.
N/A

Metabolic Pathway of Chlorpheniramine
Chlorpheniramine undergoes hepatic metabolism, primarily through N-demethylation catalyzed

by cytochrome P450 enzymes, with CYP2D6 being a key contributor. This process is

stereoselective. The metabolism proceeds in two steps, first forming Monodesmethyl

Chlorpheniramine and subsequently Didesmethyl Chlorpheniramine.
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Metabolic Pathway of Chlorpheniramine

Synthesis and Isolation
A practical approach to obtaining Didesmethyl Chlorpheniramine is through the direct synthesis

of its primary amine core, 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine, followed by salt

formation with maleic acid. This method circumvents the need for N-dealkylation of

chlorpheniramine.

Experimental Protocol: Synthesis of 3-(4-
chlorophenyl)-3-(pyridin-2-yl)propan-1-amine
Note: A detailed experimental protocol for the synthesis of Didesmethyl Chlorpheniramine is not

readily available in the public domain. The following represents a plausible synthetic route

based on established organic chemistry principles for analogous compounds.

Step 1: Synthesis of 3-(4-chlorophenyl)-3-(pyridin-2-yl)propanenitrile
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To a solution of 4-chlorophenylacetonitrile and 2-vinylpyridine in a suitable aprotic solvent

(e.g., THF, DMF), add a strong base such as sodium amide or lithium diisopropylamide

(LDA) at low temperature (-78 °C).

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract

the product with an organic solvent (e.g., ethyl acetate).

Purify the crude product by column chromatography.

Step 2: Reduction of the Nitrile to the Primary Amine

Dissolve the purified 3-(4-chlorophenyl)-3-(pyridin-2-yl)propanenitrile in a suitable solvent

(e.g., diethyl ether, THF).

Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or Raney nickel with

hydrogen gas, portion-wise at 0 °C.

Reflux the reaction mixture until the reduction is complete (monitored by TLC or IR

spectroscopy for the disappearance of the nitrile peak).

Carefully quench the reaction with water and a sodium hydroxide solution.

Filter the resulting mixture and extract the filtrate with an organic solvent.

Dry the organic layer and concentrate under reduced pressure to obtain the crude primary

amine.

Step 3: Formation of the Maleate Salt

Dissolve the crude 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine in a suitable solvent

(e.g., ethanol, isopropanol).

Add a solution of maleic acid in the same solvent dropwise with stirring.

The maleate salt should precipitate out of the solution.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1140656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Synthesis Workflow

4-chlorophenylacetonitrile +
2-vinylpyridine

3-(4-chlorophenyl)-3-(pyridin-2-yl)propanenitrile
Michael Addition

3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine
Nitrile Reduction Didesmethyl Chlorpheniramine

Maleate Salt

Salt Formation with
Maleic Acid

Click to download full resolution via product page

Synthetic Workflow

Structure Elucidation
The definitive structure of Didesmethyl Chlorpheniramine Maleate Salt is determined

through a combination of spectroscopic techniques.

Structure Elucidation Workflow

Synthesis and Purification

Mass Spectrometry (MS) Infrared (IR) Spectroscopy
NMR Spectroscopy

(¹H, ¹³C, 2D)

Structure Confirmation
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Logical Workflow for Structure Elucidation

Mass Spectrometry (MS)
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Technique Expected Observations

Electrospray Ionization (ESI-MS)

- [M+H]⁺: Expected at m/z 247.10 (for the free

base).- [M-H]⁻ of Maleic Acid: Expected at m/z

115.01.

High-Resolution Mass Spectrometry (HRMS)
Provides the exact mass, confirming the

elemental composition.

Tandem Mass Spectrometry (MS/MS)

Fragmentation pattern would show

characteristic losses of the aminoethyl side

chain and fragments corresponding to the

chlorophenyl and pyridinyl moieties.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment

3400-3200 N-H stretching of the primary amine (NH₂)

3100-3000 Aromatic C-H stretching

2950-2850 Aliphatic C-H stretching

~1700 C=O stretching of the carboxylic acid in maleate

~1600
C=C stretching of the aromatic rings and

maleate

~1640 N-H bending of the primary amine

~830
C-H out-of-plane bending for the para-

substituted chlorophenyl ring

~750
C-H out-of-plane bending for the 2-substituted

pyridine ring

~1100 C-Cl stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Note: The following are predicted chemical shifts (δ) in ppm relative to TMS. Actual values may

vary depending on the solvent and other experimental conditions.

¹H NMR:

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.5 d 1H Pyridine H-6

~7.6 t 1H Pyridine H-4

~7.3 d 2H Chlorophenyl H-2, H-6

~7.2 d 2H Chlorophenyl H-3, H-5

~7.1 d 1H Pyridine H-3

~7.0 t 1H Pyridine H-5

~6.2 s 2H Maleate C-H

~4.2 t 1H Methine C-H

~2.9 t 2H -CH₂-NH₂

~2.3 q 2H -CH₂-CH₂-NH₂

| ~2.0 (broad) | s | 2H | -NH₂ |

¹³C NMR:
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Chemical Shift (ppm) Assignment

~168 Maleate C=O

~160 Pyridine C-2

~149 Pyridine C-6

~142 Chlorophenyl C-1'

~136 Pyridine C-4

~132 Chlorophenyl C-4'

~130 Maleate C-H

~129 Chlorophenyl C-2', C-6'

~128 Chlorophenyl C-3', C-5'

~123 Pyridine C-3

~122 Pyridine C-5

~50 Methine C

~40 -CH₂-NH₂

| ~35 | -CH₂-CH₂-NH₂ |

Conclusion
The structure of Didesmethyl Chlorpheniramine Maleate Salt can be unequivocally

confirmed through a combination of modern analytical techniques. While publicly available

experimental data is scarce, the predicted spectroscopic data, in conjunction with the known

metabolic pathway and plausible synthetic routes, provides a solid framework for its

identification and characterization. This guide serves as a foundational resource for

researchers working with chlorpheniramine and its metabolites, facilitating further studies into

its pharmacological and toxicological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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